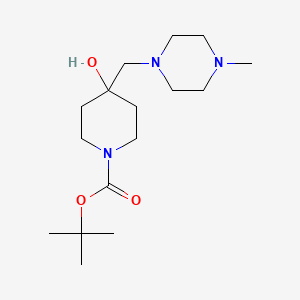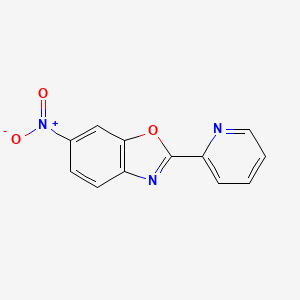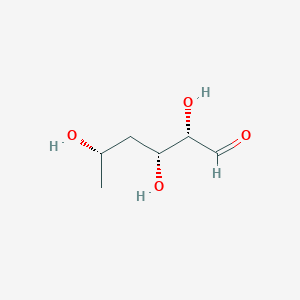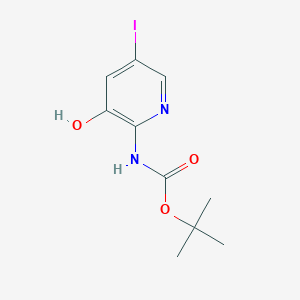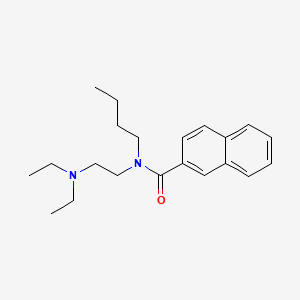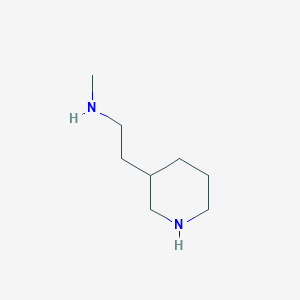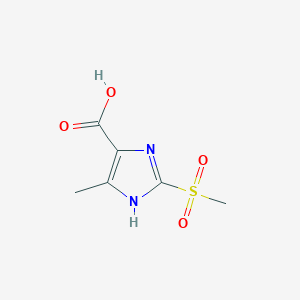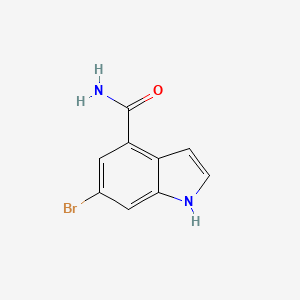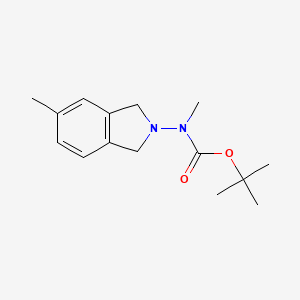
2,6-Bis(picrylazo)-3,5-dinitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(picrylazo)-3,5-dinitropyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple nitro and azo groups attached to a pyridine ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(picrylazo)-3,5-dinitropyridine typically involves the reaction of 2,6-dinitropyridine with picryl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including nitration, diazotization, and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by coupling reactions. The use of advanced techniques and equipment ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(picrylazo)-3,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitro and azo groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, amines, and other organic compounds with modified functional groups.
Aplicaciones Científicas De Investigación
2,6-Bis(picrylazo)-3,5-dinitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(picrylazo)-3,5-dinitropyridine involves its interaction with various molecular targets and pathways. The compound’s nitro and azo groups play a crucial role in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2,6-Bis(2-benzimidazolyl)pyridine: Known for its use as a ligand in coordination chemistry.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used as a chelating agent in various applications.
2,6-Bis(1H-imidazol-2-yl)pyridine: Studied for its spin crossover properties in coordination compounds.
Uniqueness: 2,6-Bis(picrylazo)-3,5-dinitropyridine stands out due to its unique combination of nitro and azo groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
55106-96-2 |
|---|---|
Fórmula molecular |
C17H5N13O16 |
Peso molecular |
647.3 g/mol |
Nombre IUPAC |
[3,5-dinitro-6-[(2,4,6-trinitrophenyl)diazenyl]pyridin-2-yl]-(2,4,6-trinitrophenyl)diazene |
InChI |
InChI=1S/C17H5N13O16/c31-23(32)6-1-8(25(35)36)14(9(2-6)26(37)38)19-21-16-12(29(43)44)5-13(30(45)46)17(18-16)22-20-15-10(27(39)40)3-7(24(33)34)4-11(15)28(41)42/h1-5H |
Clave InChI |
BBVWILOPQSPUHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])N=NC2=C(C=C(C(=N2)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


